Fluorine‑Imparted Lipophilicity Modulation: LogP Comparison of 1261996‑98‑8 vs. the Des‑Fluoro Analog (1261946‑41‑1)
The introduction of fluorine at the 4‑position of the benzoic acid ring raises the computed logP (XLogP3) from 2.8 for the des‑fluoro analog (CAS 1261946‑41‑1) to 3.99 for CAS 1261996‑98‑8—a 43 % increase in predicted partition coefficient that typically correlates with enhanced membrane permeability and altered tissue distribution in medicinal chemistry campaigns [REFS‑1][REFS‑2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.99 |
| Comparator Or Baseline | Des‑fluoro analog (CAS 1261946‑41‑1): XLogP3 = 2.8 |
| Quantified Difference | 1.19 log units (≈43 % increase in predicted logP) |
| Conditions | Computed using PubChem/Python XLogP3 algorithm; data extracted from Chemsrc compound records [REFS‑1][REFS‑2] |
Why This Matters
A 1.19‑log‑unit increase in lipophilicity systematically shifts the compound into a different drug‑likeness space, affecting membrane penetration, metabolic clearance, and off‑target binding, which is decisive for fragment‑to‑lead progression.
